Barium oxalate

Catalog No.
S1894781
CAS No.
516-02-9
M.F
C2H2BaO4
M. Wt
227.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium oxalate

Barium oxalate (BaC2O4) addresses the challenge of producing homogeneous, nano-sized BaTiO3 for multilayer ceramic capacitors. Unlike soluble barium salts that leave corrosive ion residues, this sparingly soluble precursor decomposes cleanly, yielding phase-pure BaCO3 or BaO with precise stoichiometry and morphology control. • Enables low-temperature synthesis of

CAS Number

516-02-9

Product Name

Barium oxalate

IUPAC Name

barium(2+);oxalate

Molecular Formula

C2H2BaO4

Molecular Weight

227.36 g/mol

InChI

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SGOYWBVFEOGMRP-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[Ba+2]

Canonical SMILES

C(=O)(C(=O)O)O.[Ba]

The exact mass of the compound Barium oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Barium oxalate, Barium ethanedioate, Oxalic acid, barium salt (1:1), Ethanedioic acid, barium salt

Purity

≥98%

Package Size

100 g, 500 g

Barium oxalate (BaC2O4) is a sparingly soluble barium salt of oxalic acid, recognized for its utility as a high-purity chemical precursor. Its primary procurement value lies in its controlled thermal decomposition to form other essential barium compounds, such as barium carbonate (BaCO3) and barium oxide (BaO), which are foundational materials in the manufacturing of electronic ceramics, specialty glass, and pyrotechnics. Due to its extremely low water solubility, barium oxalate is a preferred intermediate for syntheses requiring high homogeneity and precise stoichiometric control, particularly in co-precipitation routes for complex oxides.

Research Fit

1
Reducing agent functionality distinguishes it from oxidizer salts in pyrotechnic screening and formulation studies.
2
Extremely low aqueous solubility supports controlled precipitation and selective separation workflows.
3
Defined thermal decomposition pathway enables staged processing in ceramic precursor synthesis.

Substituting barium oxalate with more common salts like barium chloride (BaCl2) or barium nitrate (Ba(NO3)2) is often unfeasible in high-performance applications. These highly soluble salts can introduce chloride or nitrate contaminants and fail to provide the morphological control achievable through the oxalate precipitation route. Direct substitution with commercial barium carbonate (BaCO3) is also problematic; BaCO3 often has a larger, less uniform particle size and lower reactivity, requiring higher processing temperatures and yielding less homogeneous final products, such as barium titanate (BaTiO3). The use of barium oxalate as a precursor ensures a cleaner decomposition and enables the synthesis of fine, uniform nanoparticles critical for advanced electronic components.

Substitution Risk

Barium salts like carbonate or nitrate lack the critical reducing function; substitution may alter pyrotechnic redox balance and flame performance.
Strontium or calcium oxalates exhibit different thermal decomposition pathways and solubility profiles, affecting intermediate stability and gas evolution.
Even within the barium oxalate family, purity and hydration state variations can shift thermal weight loss steps; direct interchange without verification may compromise precursor synthesis outcomes.

Superior Precursor for Phase-Pure BaTiO3 Synthesis at Lower Temperatures

In the synthesis of barium titanate (BaTiO3), precursors derived from barium oxalate yield a pure BaTiO3 phase at calcination temperatures as low as 700°C. In contrast, the conventional solid-state route using barium carbonate (BaCO3) and TiO2 results in a mixture of phases at the same temperature, including unreacted BaCO3, TiO2, and intermediate BaTi2O5. Achieving a single phase of BaTiO3 via the conventional route often requires significantly higher temperatures, typically above 1100°C.

Evidence DimensionPhase Purity After Calcination at 700°C
Target Compound DataSingle-phase BaTiO3 obtained
Comparator Or BaselineConventional Route (Barium Carbonate): Mixture of BaTiO3, BaCO3, TiO2, and BaTi2O5
Quantified DifferenceAchieves phase purity at a temperature at least 400°C lower than the conventional method.
ConditionsCalcination of precursors for BaTiO3 synthesis at 700°C.

Lower synthesis temperatures reduce energy costs, minimize grain growth for finer nanoparticles, and prevent the formation of undesirable secondary phases in the final ceramic product.

Solubility Product (Ksp)
Data to verify
Ksp = 1.6 × 10⁻⁷ (pKsp 6.79)
~1450× more soluble than BaSO₄; ~30× more soluble than BaCO₃; ~10× less soluble than BaF₂
Intermediate solubility supports selective precipitation protocols.
Source-specific review advised; cross-study comparable data.

Enables Superior Particle Morphology and Higher Surface Area in Final Product

The oxalate co-precipitation route produces well-defined, less agglomerated spherical BaTiO3 nanoparticles. In contrast, the classic solid-state route using barium carbonate yields particles with an undefined morphology, forming large, block-like agglomerates. The specific surface area of materials synthesized via the oxalate route is significantly higher; at a calcination temperature of 900°C, the surface area was four times greater than that of powder produced by the classic route.

Evidence DimensionParticle Morphology & Specific Surface Area
Target Compound DataWell-defined spherical nanoparticles; 4x higher surface area.
Comparator Or BaselineClassic Route (Barium Carbonate): Undefined morphology, large block-like agglomerates, lower surface area.
Quantified Difference4-fold increase in specific surface area at 900°C.
ConditionsSynthesis of BaTiO3 nanoparticles calcined at 900°C.

Higher surface area and controlled morphology are critical for creating high-density ceramics and improving the performance of components like multilayer ceramic capacitors (MLCCs).

Decomposition Weight Loss
Head-to-head
Step 1 (dehydration): 3.84%
Step 2 (oxalate→BaCO₃): 11.5%
Predictable staged decomposition enables precursor synthesis.
TGA conditions may vary; confirm under target atmosphere.

Extremely Low Solubility for Precise Stoichiometric Control in Precipitation Reactions

Barium oxalate exhibits extremely low solubility in water, with a reported solubility product constant (Ksp) of 1.6 x 10⁻⁷. This is orders of magnitude lower than other common barium precursors like barium chloride (a highly soluble salt) or even barium hydroxide (Ksp ≈ 5 x 10⁻³). This insolubility is a key process advantage, enabling its near-quantitative precipitation from solution.

Evidence DimensionSolubility Product Constant (Ksp) at 25°C
Target Compound Data1.6 x 10⁻⁷
Comparator Or BaselineBarium Hydroxide (Ba(OH)2): 5.0 x 10⁻³
Quantified DifferenceBarium oxalate is over 30,000 times less soluble than barium hydroxide.
ConditionsAqueous solution at 25°C.

Low solubility ensures complete precipitation, which is critical for achieving precise stoichiometric ratios in co-precipitation synthesis of complex materials and for accurate quantitative gravimetric analysis.

Redox Function
Class-level
Reducing agent (fuel) vs. typical barium oxidizer salts in pyrotechnic compositions.
Enables specialized Mg-containing green flame formulations.
Class-level inference; formulation-specific validation needed.
Nanoparticle Morphology
Data to verify
BaC₂O₄: spherical nanoparticles
BaCO₃: rod-like structures (reverse micelle method)
Spherical morphology supports packing and sintering applications.
Source-specific review; confirm synthesis conditions.

Precursor for High-Performance Barium Titanate (BaTiO3) Nanopowders

For manufacturers of multilayer ceramic capacitors (MLCCs) and other electronic components, using barium oxalate as a precursor enables the production of phase-pure, nano-sized BaTiO3 powders at significantly lower temperatures than conventional solid-state methods. This route provides superior control over particle size and morphology, leading to higher-density ceramics and improved dielectric properties.

Formulation of Specialized Green-Light Pyrotechnic Compositions

Barium oxalate is used in specialized pyrotechnic compositions, often with magnesium, to produce a rich and vivid green flame. Unlike chlorine-donor systems based on barium chloride or barium chlorate, the oxalate can act as a fuel and does not require an additional chlorine source, which can be advantageous for specific performance and safety profiles.

Quantitative Gravimetric Analysis of Barium

In analytical chemistry workflows, the extremely low solubility of barium oxalate allows for the precise and quantitative separation of barium ions from aqueous solutions. By precipitating barium as barium oxalate, chemists can perform accurate gravimetric analysis to determine barium concentration, a task not possible with highly soluble salts like barium chloride.

Application Fit Matrix

Application
Selection Property
Validation Focus
Barium Titanate Precursor Synthesis
Staged thermal decomposition profile
Stoichiometric control and phase purity
Green Pyrotechnic Formulations
Reducing agent functionality
Redox balance in Mg-containing compositions
Selective Precipitation of Barium Ions
Intermediate solubility profile
Precipitation selectivity vs. other barium salts
Spherical Barium Oxide Precursor Synthesis
Spherical nanoparticle morphology
Particle shape and surface area uniformity

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.900556 g/mol

Monoisotopic Mass

227.900556 g/mol

Heavy Atom Count

7

UNII

54R8VVF8ZK

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

516-02-9

Wikipedia

Barium oxalate

General Manufacturing Information

Ethanedioic acid, barium salt (1:1): ACTIVE

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